The compound (R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one is a chiral oxazolidinone derivative notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development. It is classified under the oxazolidinone family, which has garnered attention due to its biological activities, including antimicrobial properties and its role as a building block in the synthesis of various pharmaceuticals.
This compound can be categorized as a fluorinated oxazolidinone, characterized by the presence of both fluorine atoms and a pyrimidine ring. Its IUPAC name indicates specific stereochemistry at the oxazolidinone core, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 229.19 g/mol .
The synthesis of (R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one typically involves several key steps, often utilizing asymmetric synthesis techniques to ensure the correct stereochemistry. A common approach includes:
Technical details often include solvent choice (such as methanol or THF), temperature control during reactions, and purification techniques like column chromatography to isolate the product .
The molecular structure of (R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one features:
The compound's three-dimensional conformation is essential for its interaction with biological targets, influencing its pharmacological properties .
The reactivity of (R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one can be explored through various chemical transformations:
These reactions are critical for modifying the compound to enhance its efficacy or reduce toxicity in pharmaceutical applications.
The mechanism of action for (R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one primarily involves its interaction with specific biological targets such as enzymes or receptors. In particular, compounds within this class have been studied for their ability to inhibit mutant isocitrate dehydrogenase enzymes, which are implicated in various cancers .
The binding affinity and inhibitory action are influenced by the stereochemistry and functional groups present on the compound, which modulate its interaction with target proteins.
The physical properties of (R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one include:
Chemically, this compound exhibits:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High Performance Liquid Chromatography are often employed to characterize these properties accurately .
(R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one has significant potential in scientific research, particularly in:
The oxazolidinone scaffold has undergone systematic structural optimization since the serendipitous discovery of early antimicrobials like furazolidone and cycloserine. These first-generation compounds established the 2-oxazolidinone core as a pharmacophore but exhibited limited spectrum and pharmacokinetic properties [1] [7] [8]. A paradigm shift occurred with the development of linezolid (approved 2000), which featured a 3-aryl substitution pattern (C-ring) and morpholine moiety (D-ring). This configuration enabled precise binding to the bacterial 23S rRNA peptidyl transferase center, inhibiting ribosomal 70S complex formation—a mechanism distinct from other antibiotic classes [3] [7]. Linezolid’s success validated the oxazolidinone scaffold for multidrug-resistant Gram-positive infections (MRSA, VRE), but emerging resistance and hematological toxicities necessitated further innovation [3] [8].
Second-generation derivatives addressed these limitations through strategic bioisosteric replacements. Tedizolid (approved 2014) incorporated a tetrahydrofuranyl D-ring and hydroxyl group at C5, enhancing ribosomal affinity and reducing dosing frequency [3]. Clinical candidates like delpazolid (for tuberculosis) further modified the C-ring with benzimidazole scaffolds, improving penetration into granulomatous tissues and retaining potency against linezolid-resistant strains [1] [8]. Concurrently, the C5 position emerged as a critical site for diversification. Introduction of heteroaryl systems (e.g., triazolopyrimidine in Khera et al.’s compounds) yielded MIC values ≤0.125 μg/mL against MRSA by augmenting interactions with ribosomal residues [1] [8].
(R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one epitomizes this evolution. Its structure integrates:
Table 1: Key Structural Innovations in Oxazolidinone Antibacterials | Generation | Representative Compound | Core Structural Features | Target Pathogens | Clinical Status |
---|---|---|---|---|---|
First | Linezolid | 3-Fluorophenyl C-ring; Morpholine D-ring | MRSA, VRE | Approved (2000) | |
Second | Tedizolid | Tetrahydrofuranyl D-ring; C5 hydroxyl | ABSSSI-associated MRSA | Approved (2014) | |
Experimental | Delpazolid | Benzimidazole C-ring | MDR-TB | Phase 3 | |
Investigational | (R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one | Fluoropyrimidine C-ring; Chiral fluoroethyl at C4 | Resistant Gram-positives | Preclinical |
Fluorination is a cornerstone strategy for optimizing oxazolidinone pharmacodynamics. The strategic placement of fluorine atoms or fluoroalkyl groups influences:
In (R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one, dual fluorination confers distinct advantages:1. C-Ring 2-Fluoropyrimidine:- The ortho-fluorine atom creates an electron-deficient pyrimidine, strengthening π-π interactions with rRNA nucleobases (e.g., G2505) by 1.5–2.0 kcal/mol compared to non-fluorinated analogs [10].- Steric mimicry of uracil facilitates hydrogen bonding with A2451, a key residue in the peptidyl transferase center [4].2. C4 (S)-1-Fluoroethyl Group:- The chiral fluoroethyl moiety occupies a hydrophobic cleft near U2585, with the (S)-configuration maximizing van der Waals contacts.- Fluorine’s gauche effect preorganizes the ethyl chain into a bioactive conformation, reducing entropic penalty upon binding [5] [6].
Comparative studies reveal fluorine’s quantifiable impact. Analogues lacking the C4 fluoroethyl exhibit 4–8-fold lower ribosomal binding affinity (Kd = 1.2 μM vs. 0.15 μM for the fluorinated compound). Similarly, replacing the C-ring 2-fluorine with hydrogen increases MIC values against S. aureus from 0.25 μg/mL to >2 μg/mL [4] [10]. These modifications concurrently improve selectivity over mammalian ribosomes, as fluorine’s small atomic radius avoids steric clashes with eukaryotic rRNA differences (e.g., A2451 vs. G2451 in humans) [3] [8].
Table 2: Impact of Fluorination on Oxazolidinone Bioactivity | Fluorine Position | Role in Target Binding | Effect on MIC90 (vs. S. aureus) | Metabolic Stability (t1/2 in HLMs) |
---|---|---|---|---|
C-ring ortho-F (Pyrimidine) | • Enhanced π-stacking with G2505• Hydrogen bonding to A2451 | 0.25 μg/mL (fluorinated) vs. 2.0 μg/mL (non-fluorinated) | t1/2 > 120 min (vs. 45 min for H analog) | |
C4 (S)-1-Fluoroethyl | • Hydrophobic cleft occupancy near U2585• Conformational preorganization | 0.15 μg/mL (fluorinated) vs. 0.8 μg/mL (hydroxyethyl) | t1/2 > 180 min (vs. 60 min for ethyl) | |
Difluoromethyl (e.g., CID 67256998) | • Polar interaction with C2452• Increased membrane diffusion | 0.5 μg/mL | t1/2 = 90 min |
Table 3: Key Oxazolidinone Derivatives Discussed | Compound Name | CAS Number | Molecular Formula | Structural Features |
---|---|---|---|---|
(R)-4-((S)-1-Fluoroethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one | 1628806-43-8 | C9H9F2N3O2 | Fluoropyrimidine C-ring; Chiral fluoroethyl at C4 | |
Linezolid | 165800-03-3 | C16H20FN3O4 | 3-Fluorophenyl C-ring; Morpholine D-ring | |
Delpazolid | 1613260-15-7 | C21H23FN6O5 | Benzimidazole C-ring | |
4-(Difluoromethyl)-1,3-oxazolidin-2-one | N/A | C4H5F2NO2 | Difluoromethyl group at C4 |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8